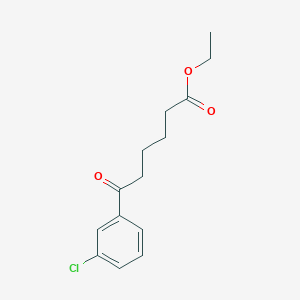

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate

Description

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate (CAS 333355-35-4) is a chlorinated aromatic ester with the molecular formula C₁₄H₁₇ClO₃ and a molecular weight of 268.74 g/mol . Its structure features a 3-chlorophenyl group attached to a six-carbon chain terminated by an ethyl ester and a ketone group. While specific data on its boiling point and density are unavailable, it is stored at low temperatures, suggesting moderate thermal stability. The compound’s GHS safety profile remains underreported in the literature, though its structural analogues often require careful handling due to halogenated substituents .

Properties

IUPAC Name |

ethyl 6-(3-chlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIASWVNXAXCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457702 | |

| Record name | ETHYL 6-(3-CHLOROPHENYL)-6-OXOHEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333355-35-4 | |

| Record name | ETHYL 6-(3-CHLOROPHENYL)-6-OXOHEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-chlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3-chlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 6-(3-chlorophenyl)-6-oxohexanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 6-(3-chlorophenyl)-6-oxohexanoic acid and ethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

Oxidation: 6-(3-chlorophenyl)-6-oxohexanoic acid.

Reduction: 6-(3-chlorophenyl)-6-hydroxyhexanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-chlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring can also engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The 3-chlorophenyl group in the target compound is an electron-withdrawing substituent, influencing its electronic properties and reactivity in synthetic pathways. Comparisons with analogues highlight the following:

Key Observations :

Physical Properties and Solubility

Predicted or reported physical properties vary significantly based on substituents:

Biological Activity

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 6-(3-chlorophenyl)-6-oxohexanoate features a hexanoate backbone with a chlorophenyl substituent at the sixth position. The presence of the chlorine atom in the aromatic ring is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of ethyl 6-(3-chlorophenyl)-6-oxohexanoate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways. For example, similar compounds have been shown to inhibit ferrochelatase (FECH), which plays a role in heme synthesis and angiogenesis .

- Binding Affinity: The chlorophenyl group enhances binding affinity to target proteins or receptors, which can lead to altered biological responses .

- Prodrug Characteristics: The ester functionality allows for hydrolysis, releasing active acid forms that can further interact with biological systems .

Antimicrobial Activity

Research indicates that derivatives of ethyl 6-(3-chlorophenyl)-6-oxohexanoate exhibit antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antiangiogenic Effects

In vitro assays have shown that compounds with similar structures can inhibit angiogenesis. Ethyl 6-(3-chlorophenyl)-6-oxohexanoate may share this property, contributing to its potential use in cancer therapy by limiting tumor growth through reduced blood vessel formation .

Case Study: Inhibition of Ferrochelatase

A study on small molecule inhibitors reported that certain derivatives of chlorophenyl compounds effectively inhibited FECH. Ethyl 6-(3-chlorophenyl)-6-oxohexanoate was evaluated alongside these compounds for its inhibitory effects on cell proliferation related to neovascularization .

Table 1: Inhibition Potency of Chlorophenyl Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Ethyl 6-(3-chlorophenyl)-6-oxohexanoate | TBD | Potential FECH inhibitor |

| Griseofulvin | 450 | Positive Control |

| NMPP | 0.45 | Strong FECH inhibitor |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chlorophenyl group significantly affect the biological activity of the compound. Variations such as substitution patterns on the phenyl ring lead to differences in binding affinity and inhibitory potency against target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.